Cas no 2229436-53-5 (1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)

1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine
- 2229436-53-5
- EN300-1972804
- [1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine
-
- インチ: 1S/C13H13ClF2N2/c14-9-1-2-10-8(3-9)4-11(18-10)12(7-17)5-13(15,16)6-12/h1-4,18H,5-7,17H2
- InChIKey: FGNKTMJAZKVZOX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C1(CN)CC(C1)(F)F)N2
計算された属性
- せいみつぶんしりょう: 270.0735324g/mol
- どういたいしつりょう: 270.0735324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 41.8Ų
1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972804-0.25g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 0.25g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-1972804-5.0g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 5g |
$4557.0 | 2023-06-02 | ||
Enamine | EN300-1972804-10g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 10g |
$6758.0 | 2023-09-16 | ||
Enamine | EN300-1972804-10.0g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 10g |
$6758.0 | 2023-06-02 | ||
Enamine | EN300-1972804-1.0g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 1g |
$1572.0 | 2023-06-02 | ||
Enamine | EN300-1972804-0.5g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 0.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1972804-2.5g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 2.5g |
$3080.0 | 2023-09-16 | ||
Enamine | EN300-1972804-0.05g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 0.05g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1972804-1g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 1g |
$1572.0 | 2023-09-16 | ||
Enamine | EN300-1972804-0.1g |
[1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutyl]methanamine |
2229436-53-5 | 0.1g |
$1384.0 | 2023-09-16 |
1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamineに関する追加情報
Comprehensive Overview of 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229436-53-5)
The compound 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229436-53-5) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its distinct indole and difluorocyclobutyl moieties make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a selective receptor modulator, given its ability to interact with specific biological targets. The presence of both chloro and difluoro substituents further enhances its pharmacological profile, making it a subject of ongoing studies in drug discovery.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for more effective treatments for complex diseases. 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine aligns with this trend, as its unique structure offers opportunities for structure-activity relationship (SAR) optimization. Scientists are exploring its potential in addressing conditions such as neurological disorders and metabolic diseases, areas where current therapies often fall short. The compound's bioavailability and blood-brain barrier permeability are also under investigation, as these properties are critical for central nervous system (CNS) targeting.
The synthesis of CAS No. 2229436-53-5 involves sophisticated organic chemistry techniques, including cyclobutane ring formation and indole functionalization. These processes highlight the compound's complexity and the expertise required for its production. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing its purity and structural integrity. These techniques ensure that the compound meets the stringent standards required for preclinical and clinical research.
From an industrial perspective, 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine represents a valuable intermediate in the synthesis of more complex drug candidates. Its versatility allows for modifications that can lead to the development of next-generation pharmaceuticals. Companies specializing in contract research organizations (CROs) and custom synthesis are increasingly incorporating this compound into their portfolios to meet the growing demand from pharmaceutical developers.
The rise of artificial intelligence (AI) in drug discovery has further amplified interest in compounds like CAS No. 2229436-53-5. AI-driven platforms can predict its binding affinity and toxicity profiles, accelerating the identification of viable drug candidates. This synergy between computational chemistry and experimental validation is reshaping how researchers approach molecule design, with 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine serving as a prime example of this innovative paradigm.
Environmental and regulatory considerations are also paramount when working with such compounds. The European Chemicals Agency (ECHA) and other regulatory bodies emphasize the importance of sustainable synthesis and green chemistry principles. Researchers are thus exploring eco-friendly routes to produce 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine, minimizing waste and hazardous byproducts. This aligns with the broader industry shift toward environmentally responsible practices.
In conclusion, 1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine (CAS No. 2229436-53-5) stands at the intersection of cutting-edge science and therapeutic innovation. Its multifaceted applications, from drug discovery to material science, underscore its significance in modern research. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing precision medicine and personalized therapeutics.
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